Cas no 1565833-87-5 (2-(2-chloro-3-fluorophenyl)ethan-1-ol)
2-(2-chloro-3-fluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-fluorophenethyl alcohol
- 2-(2-chloro-3-fluorophenyl)ethan-1-ol
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- MDL: MFCD26069753
- Inchi: 1S/C8H8ClFO/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3,11H,4-5H2
- InChI Key: PTFLYTZLCJSZLX-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1CCO)F
Computed Properties
- Exact Mass: 174.0247707 g/mol
- Monoisotopic Mass: 174.0247707 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2
- Molecular Weight: 174.60
2-(2-chloro-3-fluorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002110-250mg |
2-Chloro-3-fluorophenethyl alcohol |
1565833-87-5 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
| Alichem | A014002110-500mg |
2-Chloro-3-fluorophenethyl alcohol |
1565833-87-5 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
| Alichem | A014002110-1g |
2-Chloro-3-fluorophenethyl alcohol |
1565833-87-5 | 97% | 1g |
1,564.50 USD | 2021-06-22 | |
| Enamine | EN300-1967330-0.05g |
2-(2-chloro-3-fluorophenyl)ethan-1-ol |
1565833-87-5 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-1967330-0.1g |
2-(2-chloro-3-fluorophenyl)ethan-1-ol |
1565833-87-5 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-1967330-0.25g |
2-(2-chloro-3-fluorophenyl)ethan-1-ol |
1565833-87-5 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-1967330-0.5g |
2-(2-chloro-3-fluorophenyl)ethan-1-ol |
1565833-87-5 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-1967330-1.0g |
2-(2-chloro-3-fluorophenyl)ethan-1-ol |
1565833-87-5 | 1g |
$928.0 | 2023-06-03 | ||
| Enamine | EN300-1967330-2.5g |
2-(2-chloro-3-fluorophenyl)ethan-1-ol |
1565833-87-5 | 2.5g |
$1370.0 | 2023-09-16 | ||
| Enamine | EN300-1967330-5.0g |
2-(2-chloro-3-fluorophenyl)ethan-1-ol |
1565833-87-5 | 5g |
$2692.0 | 2023-06-03 |
2-(2-chloro-3-fluorophenyl)ethan-1-ol Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-(2-chloro-3-fluorophenyl)ethan-1-ol
2-(2-Chloro-3-Fluorophenyl)ethan-1-ol: A Comprehensive Overview
2-(2-Chloro-3-fluorophenyl)ethan-1-ol (CAS No. 1565833-87-5) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound, also referred to as 2-chloro-3-fluorophenethyl alcohol, belongs to the class of phenolic alcohols and is characterized by its chlorine and fluorine substituents on the aromatic ring, which contribute to its distinct chemical behavior.
The structure of 2-(2-chloro-3-fluorophenyl)ethan-1-ol consists of a benzene ring substituted with chlorine at the 2-position and fluorine at the 3-position, with an ethan-1-ol group attached at the para position. This arrangement imparts both electronic and steric effects, making it a versatile molecule for various chemical reactions. Recent studies have highlighted its role as a precursor in the synthesis of advanced materials, including polymer additives and pharmaceutical intermediates.
One of the most notable applications of 2-(2-chloro-3-fluorophenyl)ethan-1-ol is in the field of drug discovery. Researchers have explored its potential as a building block for developing novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drugs. The compound's ability to undergo nucleophilic substitution reactions has been exploited to create derivatives with enhanced bioactivity.
In addition to its pharmaceutical applications, 2-(2-chloro-3-fluorophenyl)ethan-1-ol has found utility in the synthesis of advanced materials. For instance, it has been used as a monomer in the production of block copolymers, which exhibit improved mechanical properties and thermal stability. These polymers have potential applications in industries such as packaging, automotive components, and electronic devices.
Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing 2-(2-chloro-3-fluorophenyl)ethan-1-ol. Traditional synthesis routes often involve multi-step processes with high energy consumption and hazardous byproducts. However, researchers have developed catalytic processes that significantly reduce the environmental footprint of production while maintaining high yields.
The compound's electronic properties make it an interesting candidate for use in organic electronics. Studies have shown that derivatives of 2-(2-chloro-3-fluorophenyl)ethan-1-ol can be incorporated into organic semiconductors, enhancing their charge transport characteristics. This opens up possibilities for applications in flexible displays, sensors, and photovoltaic devices.
Furthermore, the stereochemistry of 2-(2-chloro-3-fluorophenyl)ethan
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